4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate

Hydrolytic stability Protecting group chemistry Ester prodrugs

Researchers need stable, non-reactive phenolic esters for oxidation studies or high-lipophilicity polymer backbones. Unprotected 4,4'-thiodiphenol degrades under these conditions. This C2-symmetric bis-pivalate offers: - XLogP3=6.3 vs. parent diol’s lower value, enabling water repellency & refractive index tuning - Sterically hindered pivalate groups preventing phenolic oxidation during thioether -> sulfone/sulfoxide steps - Zero H-bond donors, suitable as a stable negative control in PPAR (e.g., Elafibranor) assays Available at 95% purity for immediate scale-up or method validation.

Molecular Formula C22H26O4S
Molecular Weight 386.51
CAS No. 331459-81-5
Cat. No. B2561107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate
CAS331459-81-5
Molecular FormulaC22H26O4S
Molecular Weight386.51
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OC(=O)C(C)(C)C
InChIInChI=1S/C22H26O4S/c1-21(2,3)19(23)25-15-7-11-17(12-8-15)27-18-13-9-16(10-14-18)26-20(24)22(4,5)6/h7-14H,1-6H3
InChIKeyAVKTWHQUXVAXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Bis-Pivalate Thioether


4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate (CAS 331459-81-5) is a C2-symmetric, thioether-bridged bis-pivalate ester with the molecular formula C22H26O4S and a molecular weight of 386.5 g/mol [1]. It is commercially available for research purposes, typically at 95% purity . The compound features a central diaryl sulfide core, where each phenol group is protected by a bulky 2,2-dimethylpropanoate (pivalate) ester. This structure confers high calculated lipophilicity (XLogP3 = 6.3) and distinct chemical stability compared to its parent diol or other ester analogs [1].

Bis-pivalate protection ensures hydrolytic stability for multi-step synthetic routes.
High lipophilicity supports partitioning and solubility studies in non-polar media.
Thioether-bridged scaffold structurally related to PPAR-targeted frameworks may serve as an inactive control compound.

Why Generic Substitutes Fail for This Bis-Pivalate


In-class compounds like 4,4'-thiodiphenol or other phenolic esters cannot simply replace this specific bis-pivalate. The steric bulk of the gem-dimethyl groups on the pivalate esters fundamentally alters the compound's physicochemical profile, drastically increasing lipophilicity and hydrolytic stability [1]. Simple substitution with a less hindered ester or a free phenol would result in a molecule with different reactivity, solubility, and stability, potentially causing failure in synthetic pathways that rely on the pivalate's protective function or in applications demanding a highly lipophilic, non-hydrogen-bond-donating thioether scaffold [2].

Ester instability

Less hindered ester analogs (e.g., acetate) may hydrolyze prematurely, reducing protection reliability in aqueous synthetic steps.

Property mismatch

Free phenol or simple ester analogs differ markedly in lipophilicity and hydrogen-bond donor count, altering partitioning and reactivity.

Quantifiable Differentiation Evidence for Bis-Pivalate


Hydrolytic Stability vs. Acetate Analogs

The target compound features two pivalate ester groups. For ester-based compounds, the pivalate moiety is known to confer significantly greater hydrolytic stability than less hindered esters like acetate. In a study on acyclovir esters, the pivalate ester showed a markedly slower hydrolysis rate compared to the acetate under identical conditions [1]. This class-level property suggests the target bis-pivalate will be substantially more resistant to hydrolysis than a hypothetical 4-[4-(acetyloxy)phenylthio]phenyl acetate analog, which is critical for applications requiring aqueous stability.

Hydrolytic stability vs. acetate
Class-level inference
Pivalate ester hydrolyzes significantly slower than acetate. Order: pivalate
Supports protective group retention in multi-step aqueous-phase synthesis.
Based on propranolol/acyclovir ester prodrug study in phosphate buffer.
Lipophilicity vs. parent diol
Data to verify
Calculated XLogP3: 6.3 (target) vs 3.2 (4,4'-thiodiphenol). Over 1000-fold difference in partition coefficient.
Replacing pivalate with free phenol dramatically reduces lipophilicity, altering non-polar partitioning behavior.
Computed XLogP3 from PubChem; experimental verification advised.
Structural contrast to Elafibranor
Class-level inference
Target: 0 H-bond donors, lacks carboxylic acid moiety. Elafibranor: 1 H-bond donor, PPAR agonist pharmacophore.
Serves as an inactive control scaffold for PPAR target-family research, differentiating specific effects.
Structural analysis based on published pharmacophore.
Hydrolytic stability Protecting group chemistry Ester prodrugs

Lipophilicity Difference vs. Parent Diol

The target bis-pivalate has a calculated partition coefficient (XLogP3) of 6.3 [1]. This value is dramatically higher than its parent compound, 4,4'-thiodiphenol, which has a calculated XLogP3 of approximately 3.2 [2]. This ~3-unit difference indicates that the bis-pivalate is over 1000 times more lipophilic, a critical differentiator for applications in non-polar media or biological studies where membrane permeability is a factor.

Lipophilicity vs. parent diol
Data to verify
Calculated XLogP3: 6.3 (target) vs 3.2 (4,4'-thiodiphenol). Over 1000-fold difference in partition coefficient.
Replacing pivalate with free phenol dramatically reduces lipophilicity, altering non-polar partitioning behavior.
Computed XLogP3 from PubChem; experimental verification advised.
Lipophilicity XLogP3 Membrane permeability ADME properties

Structural Distinction from Elafibranor

The compound's core structure, a 4,4'-thiodiphenyl bis-pivalate, is structurally related to the backbone of the drug Elafibranor (GFT505), a dual PPARα/δ agonist [1]. Elafibranor features a 4-(methylthio)phenyl substituent and a complex propanoic acid moiety, whereas the target compound presents a symmetric bis-pivalate arrangement. The pivalate groups serve as bulky, electron-withdrawing protective caps, fundamentally altering the molecule's hydrogen-bonding capacity (0 H-bond donors for the target vs. 1 for Elafibranor) and reactivity profile, preventing the biological activity of the PPAR agonist while providing a non-pharmacologically active control scaffold.

Structural contrast to Elafibranor
Class-level inference
Target: 0 H-bond donors, lacks carboxylic acid moiety. Elafibranor: 1 H-bond donor, PPAR agonist pharmacophore.
Serves as an inactive control scaffold for PPAR target-family research, differentiating specific effects.
Structural analysis based on published pharmacophore.
PPAR delta agonist Elafibranor Thioether scaffold Structure-activity relationship

Recommended Applications: Bis-Pivalate Thioether


Specialty Polymer and Coating Synthesis

The compound's high thermal and hydrolytic stability, inferred from its bis-pivalate structure [1], makes it a viable monomer or additive in the synthesis of high-performance polymers and coatings. Its very high lipophilicity (XLogP3=6.3) [2] can be exploited to introduce water-repellent properties and modify the refractive index of the final material, providing a distinct advantage over the more polar 4,4'-thiodiphenol parent compound [2].

Intermediate for Asymmetric Sulfoxide/Sulfone Synthesis

The thioether bridge provides a central point for oxidation to yield the corresponding sulfoxide or sulfone [1]. The presence of the bulky, robust pivalate protecting groups on both phenyl rings ensures that the sensitive phenolic groups remain unoxidized and protected during these transformations. This offers a distinct synthetic advantage over using the unprotected 4,4'-thiodiphenol, where phenolic oxidation could lead to complex mixtures and low yields.

Stable Reference Standard in Drug Discovery

In PPAR-targeted drug discovery programs investigating compounds like Elafibranor [1], the target compound can serve as a stable, inactive reference standard. Its lack of hydrogen bond donors [2] and presence of the pivalate group differentiate it from active agonists. This allows researchers to use it as a negative control for cellular assays and as a stable standard in method validation for HPLC or LC-MS, where the more reactive free-phenol analogs might degrade or produce inconsistent results.

Application
Selection Property
Validation Focus
High-performance polymer/coating synthesis
Hydrolytically stable, highly lipophilic scaffold
Water-repellent properties and refractive index modification
Asymmetric sulfoxide/sulfone intermediate
Thioether core with phenol-protected groups
Oxidation selectivity avoiding phenolic side reactions
PPAR target-family reference standard
Inactive scaffold, zero H-bond donors
Negative control suitability and analytical stability
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